molecular formula C21H28FN3O4S B2682786 4-ethoxy-3-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049466-05-8

4-ethoxy-3-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Número de catálogo: B2682786
Número CAS: 1049466-05-8
Peso molecular: 437.53
Clave InChI: DTLLFBORXXWTCZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Evolution of Piperazine-Benzenesulfonamide Hybrid Molecules

The integration of benzenesulfonamide and piperazine moieties in drug design traces its origins to the mid-20th century, when sulfonamides emerged as foundational antibacterial agents. Early benzenesulfonamide derivatives, such as sulfanilamide, demonstrated broad-spectrum antimicrobial activity by inhibiting bacterial folate synthesis. However, their limited solubility and pharmacokinetic challenges prompted researchers to explore structural modifications. The introduction of piperazine—a six-membered heterocycle containing two nitrogen atoms—marked a pivotal advancement. Piperazine’s conformational flexibility and ability to enhance solubility through hydrogen bonding made it an ideal candidate for hybridization.

By the 1990s, piperazine-benzenesulfonamide hybrids gained prominence in antiviral and enzyme-targeted therapies. For instance, the HIV-1 protease inhibitor MK-8718 incorporated a morpholine-piperazine core to optimize binding interactions with viral enzymes. Subsequent studies revealed that replacing morpholine with sulfonamide groups improved affinity by directly engaging flap residues (e.g., Ile50A/B) in the protease active site. Parallel developments in hepatitis C virus (HCV) research identified symmetrical piperazine-sulfonamide compounds as potent NS3 helicase inhibitors, underscoring the scaffold’s versatility.

Significance in Contemporary Medicinal Chemistry Research

Piperazine-benzenesulfonamide hybrids occupy a critical niche in modern drug discovery due to their dual capacity for target specificity and pharmacokinetic optimization. The benzenesulfonamide moiety serves as a hydrogen-bond acceptor, enabling interactions with catalytic residues in enzymes such as carbonic anhydrases and proteases. Meanwhile, the piperazine ring enhances aqueous solubility and bioavailability, addressing historical limitations of early sulfonamides.

Propiedades

IUPAC Name

4-ethoxy-3-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O4S/c1-3-29-20-9-8-17(16-18(20)22)30(26,27)23-10-11-24-12-14-25(15-13-24)19-6-4-5-7-21(19)28-2/h4-9,16,23H,3,10-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLLFBORXXWTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

4-Ethoxy-3-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative with a complex molecular structure that includes an ethoxy group, a fluoro group, and a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Molecular Structure and Properties

The chemical formula of this compound is C21H28FN3O4SC_{21}H_{28}FN_3O_4S, with a molecular weight of 437.53 g/mol. Its structure can be summarized as follows:

Component Description
Sulfonamide Core Contains a benzenesulfonamide structure
Ethoxy Group Substituted at the 4-position
Fluoro Group Present at the 3-position
Piperazine Moiety Attached through an ethyl linker

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties, and derivatives like this compound have been studied for their efficacy against various pathogens. A study evaluating the antimicrobial activity of sulfonamide derivatives reported that compounds with similar structures exhibited moderate to good activity against Gram-positive and Gram-negative bacteria, as well as fungi, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL .

Anticancer Potential

Recent studies have indicated that compounds containing piperazine moieties demonstrate promising anticancer activities. For instance, derivatives similar to this compound have shown cytotoxic effects in various cancer cell lines. Research highlighted that certain piperazine derivatives induced apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Study on Antimicrobial Efficacy

In a comparative study of various sulfonamide derivatives, the compound was tested against five Gram-positive bacteria and two fungi. It demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans. The results indicated that modifications to the piperazine ring could enhance antimicrobial potency .

Evaluation of Anticancer Activity

A recent investigation into the cytotoxic effects of piperazine-based compounds revealed that the introduction of an ethoxy group significantly improved the interaction with target proteins involved in cell proliferation. The IC50 values for this compound were reported to be lower than those of traditional anticancer drugs in several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated that compounds related to p-MPPF exhibit significant anticancer properties. For instance, derivatives of piperazine have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

Compound Cancer Cell Line IC50 (µM) Mechanism
p-MPPFFaDu0.054Apoptosis induction
Related CompoundA549 (Lung Cancer)0.048Tubulin inhibition

Neurological Applications

The compound has potential applications in treating neurological disorders, particularly Alzheimer’s disease. It has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, potentially improving cognitive function .

Radioligand Development

4-ethoxy-3-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide has been explored as a radioligand for positron emission tomography (PET) imaging of serotonin receptors. This application is crucial for understanding various psychiatric disorders and evaluating new therapeutic strategies .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of p-MPPF derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that these compounds not only inhibited cell growth but also induced morphological changes characteristic of apoptosis .

Case Study 2: Alzheimer’s Disease Treatment
In another investigation, the effects of p-MPPF on cholinergic activity were assessed in animal models of Alzheimer’s disease. The compound demonstrated significant improvement in memory retention tests, correlating with its enzyme inhibition properties .

Comparación Con Compuestos Similares

Compound 4j ()

  • Structure: 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(1-(naphthalen-1-ylsulfonyl)-1H-indol-3-yl)ethanol.
  • Key Differences: Replaces the benzenesulfonamide with a naphthalenesulfonylindole-ethanol group.
  • Activity : High 5-HT6 receptor antagonism (IC50 = 32 nM) and binding affinity (pKi = 7.83).
  • Comparison: The indole-ethanol scaffold in 4j likely enhances steric interactions with the receptor, whereas the target compound’s benzenesulfonamide may favor different hydrogen-bonding networks .

BMY7378 ()

  • Structure : 8-[2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl]-8-azaspiro[4,5]decane-7,9-dione.
  • Key Differences : Incorporates a spirodecane-dione core instead of benzenesulfonamide.
  • Activity: Known as a 5-HT1A receptor antagonist.

Analogues with Modified Aromatic Substituents

3-Fluoro-N-(3-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl)benzenesulfonamide ()

  • Structure : 3-Fluoro-benzenesulfonamide linked to a 4-methoxyphenylpiperazine.
  • Key Differences : 4-Methoxy (vs. 2-methoxy) on the piperazine and 3-fluoro (vs. 4-ethoxy-3-fluoro) on the benzene.
  • Comparison : The 2-methoxy group in the target compound may enhance 5-HT6 affinity due to optimal ortho-substitution, whereas the 4-methoxy analog could favor other targets (e.g., α-adrenergic receptors) .

MMV665914 ()

  • Structure : 4-Chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide.
  • Key Differences : Chloro substituent at position 4 and a pyridinyl-ethyl spacer.
  • Activity: No reported literature hits, indicating unique selectivity.
  • Comparison : The ethoxy-fluoro combination in the target compound may reduce metabolic oxidation compared to the chloro-pyridinyl group, improving bioavailability .

Analogues with Alternative Core Structures

Compound 3i ()

  • Structure : N-(2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide.
  • Key Differences : Benzamide core (vs. benzenesulfonamide) and thiophene substituent.
  • Comparison : The sulfonamide in the target compound likely confers stronger acidity and hydrogen-bonding capacity, enhancing receptor binding compared to the neutral benzamide .

Compound 9 ()

  • Structure : 2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one.
  • Key Differences: Isoindolinone core replaces benzenesulfonamide.
  • Activity : High 5-HT1A affinity.
  • Comparison: The isoindolinone’s planar structure may favor interactions with 5-HT1A, whereas the sulfonamide’s bulkier aromatic system could shift selectivity toward 5-HT6 .

Key Findings and Implications

  • Structural Determinants : The 2-methoxyphenylpiperazine moiety is critical for 5-HT receptor targeting, while the sulfonamide group enhances binding through polar interactions.
  • Substituent Effects : Ethoxy and fluoro substituents on the benzene ring improve metabolic stability and electronic properties compared to chloro or unsubstituted analogs.
  • Receptor Selectivity: Minor structural changes (e.g., spirocyclic cores or isoindolinones) dramatically shift selectivity between 5-HT6, 5-HT1A, and other receptors.

Q & A

Q. What synthetic strategies are recommended for preparing 4-ethoxy-3-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzenesulfonamide core. A modular approach is recommended:

Sulfonamide Formation: React 4-ethoxy-3-fluorobenzenesulfonyl chloride with ethylenediamine to form the primary sulfonamide intermediate.

Piperazine Coupling: Introduce the 4-(2-methoxyphenyl)piperazine moiety via nucleophilic substitution or reductive amination under inert conditions (e.g., N₂ atmosphere).

Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization (ethanol/water) to achieve >95% purity .

Key Analytical Data:

  • HPLC Purity: ≥98% (C18 column, acetonitrile/water gradient).
  • MS (ESI): [M+H]⁺ calculated for C₂₁H₂₇FN₃O₄S: 452.17; observed: 452.2.

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Employ a combination of spectroscopic and crystallographic techniques:

  • NMR: Confirm substituent positions via ¹H/¹³C NMR (e.g., ethoxy group δ ~1.35 ppm (t), 3-fluoro δ ~−110 ppm in ¹⁹F NMR) .
  • X-ray Crystallography: Resolve ambiguities in piperazine-ethyl linkage geometry (bond angles: ~109.5° for sp³ carbons) .
  • FT-IR: Validate sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer: Focus on receptor binding and enzymatic inhibition assays:

  • Radioligand Binding Assays: Screen for affinity at serotonin (5-HT₁A) or dopamine receptors due to the 2-methoxyphenylpiperazine moiety (IC₅₀ values reported for similar analogs: 10–100 nM) .
  • Kinase Inhibition Profiling: Use HTRF® assays to assess selectivity against kinases (e.g., EGFR, VEGFR2) .
  • Cytotoxicity: Employ MTT assays in HEK-293 or HepG2 cells (IC₅₀ > 50 µM indicates low acute toxicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

Methodological Answer: Systematically modify substituents and analyze effects:

  • Ethoxy vs. Methoxy: Replace ethoxy with methoxy to assess metabolic stability (CYP3A4-mediated O-dealkylation rates via LC-MS/MS) .
  • Fluorine Position: Compare 3-fluoro vs. 4-fluoro analogs in logP (octanol/water partition) and plasma protein binding (equilibrium dialysis) .
  • Piperazine Substitution: Introduce methyl or trifluoromethyl groups to enhance blood-brain barrier penetration (calculated polar surface area <90 Ų) .

Q. What computational methods are effective for predicting binding modes and off-target interactions?

Methodological Answer: Use hybrid quantum mechanics/molecular mechanics (QM/MM) and machine learning:

Docking Studies: Glide SP mode (Schrödinger Suite) to model interactions with 5-HT₁A (PDB: 6WGT). Key residues: Asp116 (hydrogen bond with sulfonamide), Phe361 (π-π stacking with methoxyphenyl) .

MD Simulations: GROMACS (100 ns trajectories) to assess stability of piperazine-ethyl conformation in aqueous/lipid bilayers .

Off-Target Prediction: SwissTargetPrediction or SEA server to flag potential kinase or GPCR off-targets (e.g., σ1 receptor, Ki ~200 nM) .

Q. How can contradictory data in biological activity between studies be resolved?

Methodological Answer: Address discrepancies through orthogonal validation:

  • Assay Variability: Replicate results across multiple platforms (e.g., SPR vs. HTRF for binding affinity) .
  • Metabolite Interference: Perform LC-MS/MS to identify active metabolites (e.g., N-dealkylated derivatives) in cell lysates .
  • Crystallographic Validation: Resolve target-ligand co-crystal structures to confirm binding poses (e.g., sulfonamide oxygen interactions with catalytic lysine) .

Q. What strategies mitigate metabolic instability in vivo?

Methodological Answer: Optimize metabolic resistance via:

  • Deuterium Incorporation: Replace ethyl hydrogens with deuterium in the ethoxy group to slow CYP2D6-mediated oxidation (deuterium isotope effect: kH/kD ~2–5) .
  • Prodrug Design: Mask sulfonamide as a tert-butyl carbamate, cleaved by esterases in target tissues .
  • In Vitro Microsomal Assays: Compare human/rat liver microsomes (HLM/RLM) to identify species-specific degradation pathways .

Q. How can formulation challenges (e.g., poor aqueous solubility) be addressed?

Methodological Answer: Improve bioavailability via nanoformulation:

  • Lipid Nanoparticles (LNPs): Encapsulate compound in DSPC/cholesterol LNPs (size: 80–120 nm, PDI <0.2) to enhance solubility (from 0.01 mg/mL to 2 mg/mL) .
  • Cyclodextrin Complexation: Use sulfobutyl ether-β-cyclodextrin (SBE-β-CD) at 1:2 molar ratio (phase solubility study validation) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.